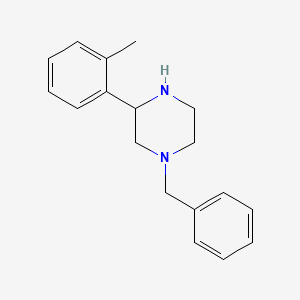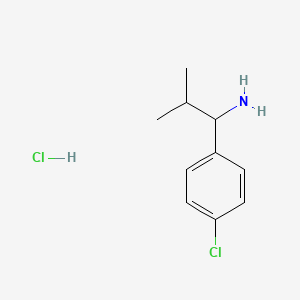
1-(4-Chlorphenyl)-3,3-dimethylcyclobutan-1-carbonsäure
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivitäten von Bedeutung. Die fragliche Verbindung kann als Vorläufer bei der Synthese von Indolderivaten dienen, die eine breite Palette biologischer Aktivitäten aufweisen, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften . Diese Derivate sind entscheidend für die Entwicklung neuer Medikamente, die mit hoher Affinität an mehrere Rezeptoren binden.
Entwicklung von antiviralen Mitteln
Die strukturelle Flexibilität von 1-(4-Chlorphenyl)-3,3-dimethylcyclobutan-1-carbonsäure ermöglicht die Herstellung von antiviralen Mitteln. Durch Modifizieren des Cyclobutan-Kerns können Forscher Verbindungen mit potenzieller inhibitorischer Aktivität gegen verschiedene Viren, darunter Influenza und Coxsackie B4-Virus, synthetisieren .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds such as paclobutrazol, a member of the triazole family, have been shown to mediate their growth-regulating properties by altering the levels of important plant hormones including gibberellins, abscisic acid, and cytokinins .
Biochemical Pathways
Paclobutrazol, a compound structurally similar to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, affects the isoprenoid pathway. It inhibits gibberellin synthesis and increases cytokinin levels, leading to a reduction in stem elongation. When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, resulting in the production of abscisic acid .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Paclobutrazol has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .
Biochemische Analyse
Biochemical Properties
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the isoprenoid pathway . This inhibition can lead to alterations in the levels of important plant hormones, including gibberellins, abscisic acid, and cytokinins . The compound’s interaction with these enzymes and proteins is crucial for its role as a growth regulator and stress protectant in plants .
Cellular Effects
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it has been shown to reduce stem elongation by inhibiting gibberellin synthesis . Additionally, it enhances the relative water content of leaf area, thereby reducing plant moisture stress and developing resistance against biotic and abiotic stresses . These cellular effects highlight the compound’s potential as a plant growth regulator and stress protectant.
Molecular Mechanism
The molecular mechanism of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound inhibits gibberellin synthesis by affecting the isoprenoid pathway, resulting in the accumulation of precursors in the terpenoid pathway and the production of abscisic acid . This inhibition is mediated by the compound’s binding interactions with enzymes involved in these pathways . Additionally, it increases the levels of cytokinins, which further contribute to its growth-regulating properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is more effective when applied to the growing media, as this allows for longer absorption time and more absorption of the active ingredient compared to foliar spray . Long-term effects on cellular function have also been observed, including sustained reduction in stem elongation and improved fruit quality in terms of carbohydrate content and acidity .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings . These findings underscore the need for careful consideration of dosage when using this compound in research.
Metabolic Pathways
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in several metabolic pathways, including the isoprenoid pathway. It interacts with enzymes and cofactors that regulate the synthesis of important plant hormones . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of hormones like gibberellins, abscisic acid, and cytokinins . These interactions are crucial for its role as a growth regulator and stress protectant.
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are essential for its activity. The compound is more effective when applied to the growing media, allowing for longer absorption time and more absorption of the active ingredient . It interacts with transporters and binding proteins that facilitate its movement within the plant, ensuring its localization and accumulation in target tissues . This transport mechanism is vital for its role in regulating plant growth and stress responses.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . Targeting signals and post-translational modifications play a role in directing the compound to these locations . Understanding its subcellular localization is crucial for elucidating its molecular mechanism and optimizing its use in research.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUNPOLMOJEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)



